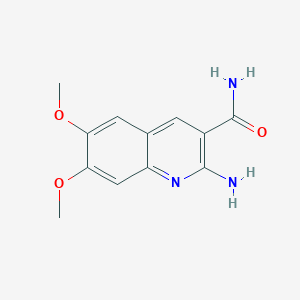

2-Amino-6,7-dimethoxyquinoline-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-6,7-dimethoxyquinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-17-9-4-6-3-7(12(14)16)11(13)15-8(6)5-10(9)18-2/h3-5H,1-2H3,(H2,13,15)(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAZKQXRGMFBMCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1OC)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354780 |

Source

|

| Record name | 2-amino-6,7-dimethoxyquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55149-43-4 |

Source

|

| Record name | 2-amino-6,7-dimethoxyquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Therapeutic Potential of Quinoline-3-Carboxamide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the burgeoning therapeutic landscape of quinoline-3-carboxamide derivatives. Moving beyond a mere recitation of facts, this document serves as a technical resource, elucidating the rationale behind experimental design and the intricate mechanisms that underpin the therapeutic promise of this versatile chemical scaffold. We will delve into the synthesis, biological evaluation, and mechanistic understanding of these compounds, with a focus on their applications in oncology and infectious diseases.

Introduction: The Quinoline-3-Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline core, a bicyclic aromatic heterocycle, has long been a cornerstone in the development of therapeutic agents, most notably in the realm of antimalarials like chloroquine. The introduction of a carboxamide moiety at the 3-position has unlocked a new dimension of biological activity, giving rise to a class of compounds with significant potential against a diverse range of targets. Quinoline-3-carboxamide derivatives have demonstrated efficacy as inhibitors of crucial cellular kinases and other essential enzymes, making them a focal point of contemporary drug discovery efforts.[1] This guide will navigate the multifaceted therapeutic landscape of these compounds, offering practical insights for researchers in the field.

Synthetic Strategies: Building the Quinoline-3-Carboxamide Core

The successful investigation of quinoline-3-carboxamide derivatives hinges on robust and flexible synthetic methodologies. A common and effective approach involves a multi-step synthesis that allows for the introduction of diversity at various positions of the scaffold, which is crucial for structure-activity relationship (SAR) studies.

Core Synthesis via the Pfitzinger Reaction

A foundational method for constructing the quinoline-4-carboxylic acid precursor is the Pfitzinger reaction.[2][3] This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound in the presence of a strong base.[2][3]

-

Reaction Setup: In a microwave-safe reaction vessel, combine isatin (1.0 eq) and the desired carbonyl compound (1.0 - 1.2 eq).

-

Base Addition: Add an aqueous solution of potassium hydroxide (KOH, 33%) to the mixture.[4]

-

Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor for a specified time (e.g., 9 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).[4]

-

Work-up: After cooling, filter the reaction mixture. Acidify the filtrate with a suitable acid (e.g., acetic acid) to precipitate the quinoline-4-carboxylic acid product.[4]

-

Purification: Collect the solid precipitate by filtration, wash with water, and dry to yield the desired product. Further purification can be achieved by recrystallization.

Amide Bond Formation: The Final Step to Quinoline-3-Carboxamides

The crucial amide bond is typically formed through a coupling reaction between the synthesized quinoline-4-carboxylic acid and a desired amine. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent such as 1-Hydroxybenzotriazole (HOBt) is a widely employed and efficient method.[5]

-

Reactant Preparation: Dissolve the quinoline-4-carboxylic acid (1.0 eq), the desired amine (1.0-1.2 eq), and HOBt (1.0-1.2 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Coupling Agent Addition: Cool the reaction mixture in an ice bath and add EDC hydrochloride (1.2 eq) portion-wise.

-

Reaction Progression: Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and continue stirring overnight. Monitor the reaction by TLC.

-

Work-up: Upon completion, remove the solvent under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the final quinoline-3-carboxamide derivative.

Caption: Synthetic workflow for quinoline-3-carboxamide derivatives.

In Vitro Evaluation: Assessing Therapeutic Potential at the Cellular Level

The initial assessment of the therapeutic potential of newly synthesized quinoline-3-carboxamide derivatives is conducted through a battery of in vitro assays. These assays are designed to determine the cytotoxic or inhibitory activity of the compounds against relevant cell lines or pathogens.

Cytotoxicity Screening: The MTT Assay

A fundamental and widely used method to evaluate the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][6] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6]

-

Cell Seeding: Plate cancer cells (e.g., HCT116, MDA-MB-468, MDA-MB-231) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7][8]

-

Compound Treatment: Treat the cells with serial dilutions of the quinoline-3-carboxamide derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]

-

Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[6][8]

-

Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits the desired activity by 50%) values for each compound.

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Target Engagement: Western Blot Analysis

To confirm that a quinoline-3-carboxamide derivative is engaging its intended molecular target, techniques like Western blotting are employed. For instance, to validate the inhibition of Ataxia Telangiectasia Mutated (ATM) kinase, a key player in the DNA damage response (DDR) pathway, Western blotting can be used to assess the phosphorylation status of its downstream targets.[7][9]

-

Cell Lysis: Treat cells with the quinoline-3-carboxamide derivative and a DNA-damaging agent to induce the DDR. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of an ATM substrate (e.g., phospho-CHK2) and an antibody for total ATM or a loading control (e.g., β-actin).[7][9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[10]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A reduction in the phosphorylated substrate in the presence of the compound indicates ATM kinase inhibition.

Mechanism of Action: Unraveling the Therapeutic Effect

Understanding the precise mechanism of action is paramount in drug development. Quinoline-3-carboxamide derivatives have shown promise in targeting distinct pathways in different diseases.

Anticancer Activity: Inhibition of the ATM Kinase Signaling Pathway

In the context of cancer, certain quinoline-3-carboxamides act as inhibitors of ATM kinase.[7] ATM is a critical sensor of DNA double-strand breaks and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[11][12][13] By inhibiting ATM, these compounds can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.[7]

Caption: Inhibition of the ATM signaling pathway by quinoline-3-carboxamide derivatives.

Antimalarial Activity: Targeting Plasmodium falciparum Elongation Factor 2 (PfEF2)

In the fight against malaria, a novel mechanism of action for quinoline-4-carboxamides has been identified: the inhibition of the Plasmodium falciparum translation elongation factor 2 (PfEF2).[14] PfEF2 is essential for protein synthesis in the malaria parasite.[14] By binding to and inhibiting PfEF2, these compounds effectively halt protein production, leading to parasite death.[15] This unique mechanism is attractive as it may circumvent existing drug resistance mechanisms.[14]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the quinoline-3-carboxamide scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies have revealed key insights into the structural requirements for activity.

| Compound | R1 | R2 | R3 | Target | Activity (IC50/GI50 µM) |

| Series A (Anticancer) | |||||

| Compound 1 | H | 4-OCH3-Ph | H | ATM | 5.2 |

| Compound 2 | Cl | 4-OCH3-Ph | H | ATM | 2.8 |

| Compound 3 | H | 3-OCH3-Ph | H | ATM | 8.1 |

| Series B (Antimalarial) | |||||

| Compound 4 | Cl | Pyridyl | H | PfEF2 | 0.12 |

| Compound 5 | F | Pyrrolidinyl | H | PfEF2 | 0.05 |

| Compound 6 | Cl | Piperidinyl | H | PfEF2 | 0.08 |

Note: The data in this table is illustrative and compiled from various sources for demonstration purposes. Actual values should be referenced from the primary literature.

The data suggests that for anticancer activity targeting ATM, electron-donating substituents at the para-position of the phenyl ring in the R2 position may enhance potency.[7] In the case of antimalarial activity, modifications at the R2 position with heterocyclic rings appear to be favorable.

Conclusion and Future Directions

Quinoline-3-carboxamide derivatives represent a highly promising class of therapeutic agents with demonstrated potential in oncology and infectious diseases. Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their biological activity and drug-like properties. Future research in this area should focus on:

-

Expanding the SAR: Synthesizing and evaluating a broader range of derivatives to further refine the understanding of the structural requirements for potent and selective activity against various targets.

-

In-depth Mechanistic Studies: Employing advanced techniques to further elucidate the molecular interactions between these compounds and their biological targets.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Advancing the most promising candidates into preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

-

Exploration of New Therapeutic Areas: Investigating the potential of quinoline-3-carboxamide derivatives against other diseases where their known mechanisms of action may be relevant.

The continued exploration of this versatile scaffold holds great promise for the development of novel and effective therapies for some of the world's most pressing health challenges.

References

-

Ravi, S., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules, 26(8), 2205. [Link]

-

Sharma, P., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(28), 2635-2646. [Link]

-

Various Authors. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

-

Organic Syntheses. Acid-Amine Coupling using EDCI. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Shit, S., et al. (2019). Quinoline-triazole hybrids inhibit falcipain-2 and arrest the development of Plasmodium falciparum at the trophozoite stage. RSC Advances, 9(64), 37267-37278. [Link]

-

ResearchGate. The ATM signalling pathway. [Link]

-

Wikipedia. ATM serine/threonine kinase. [Link]

-

Blackwood, E. A., et al. (2013). DNA Damage Sensing by the ATM and ATR Kinases. Cold Spring Harbor Perspectives in Biology, 5(10), a012797. [Link]

-

Patsnap Synapse. What are PfeEF2 inhibitors and how do they work?. [Link]

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. iipseries.org [iipseries.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. atcc.org [atcc.org]

- 7. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clyte.tech [clyte.tech]

- 9. Inhibition of ATM kinase activity enhanced TRAIL-mediated apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blot protocol for ATM Antibody (NB100-306): Novus Biologicals [novusbio.com]

- 11. researchgate.net [researchgate.net]

- 12. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]

- 13. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are PfeEF2 inhibitors and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Notes & Protocols for 2-Amino-6,7-dimethoxyquinoline-3-carboxamide in Cell Culture Studies

Prepared by: Gemini, Senior Application Scientist

I. Introduction: Unveiling the Potential of a Novel Kinase Inhibitor

2-Amino-6,7-dimethoxyquinoline-3-carboxamide is a member of the quinoline-3-carboxamide class of heterocyclic compounds. This structural scaffold is of significant interest in medicinal chemistry and drug discovery, as it forms the core of numerous molecules designed as potent kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline nitrogen atom, in particular, is known to interact with the hinge region of kinase ATP-binding pockets, enabling competitive inhibition.[1]

While the specific biological target of this compound is not extensively documented in publicly available literature, its structural similarity to known inhibitors of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and receptor tyrosine kinases (RTKs) suggests its potential utility in cancer research.[1][4][5] Notably, RTKs such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical mediators of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in cell culture. We will proceed under the well-founded hypothesis that this compound functions as an inhibitor of the VEGFR-2 signaling pathway. The following sections provide a detailed overview of the VEGFR-2 pathway, along with step-by-step protocols to characterize the compound's efficacy in inhibiting cell proliferation, downstream signaling, and angiogenesis in vitro.

II. Hypothesized Mechanism of Action: Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor (VEGF-A) is the primary ligand for VEGFR-2, and their interaction is the most prominent signaling axis in angiogenesis.[7] Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This phosphorylation cascade creates docking sites for various signaling proteins, initiating multiple downstream pathways that orchestrate endothelial cell proliferation, migration, survival, and permeability.[7][]

A small molecule inhibitor like this compound is hypothesized to bind to the ATP-binding site of the VEGFR-2 kinase domain. This competitive inhibition would prevent receptor autophosphorylation, effectively blocking the initiation of all downstream signaling events. The key pathways affected would include the PLCγ-PKC-MAPK/ERK pathway (regulating proliferation) and the PI3K/Akt pathway (regulating cell survival).[1][2][9]

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology:

-

Cell Seeding: Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment:

-

Prepare 2X serial dilutions of the compound in complete medium.

-

Carefully remove the old medium from the wells and add 100 µL of the freshly prepared compound dilutions.

-

Include "vehicle control" wells (medium with the same concentration of DMSO as the highest compound dose) and "no-cell" blank wells (medium only).

-

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition:

-

Solubilization:

-

Carefully aspirate the medium without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals. [11] * Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [10]6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. [10]7. Data Analysis:

-

Subtract the average absorbance of the "no-cell" blanks from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

| Parameter | Recommendation |

| Cell Line | HUVECs, or other VEGFR-2 expressing endothelial cells |

| Seeding Density | 5,000 - 10,000 cells/well |

| Treatment Time | 48 - 72 hours |

| MTT Concentration | 0.5 mg/mL (final) |

| Solubilizing Agent | DMSO |

| Absorbance λ | 570 nm (reference 630 nm) |

C. Protocol 2: Western Blot Analysis of VEGFR-2 Phosphorylation

To confirm that the compound inhibits the intended target, Western blotting is used to measure the phosphorylation status of VEGFR-2 and key downstream proteins like Akt and ERK. A reduction in the phosphorylated form of these proteins upon treatment indicates successful pathway inhibition. [12] Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target proteins.

Workflow Diagram:

Caption: General workflow for Western Blot analysis.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling. [12] * Pre-treat cells with this compound (at 1X and 2X IC₅₀) or vehicle for 1-2 hours.

-

Stimulate the cells with recombinant VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation. Include an unstimulated control.

-

-

Cell Lysis:

-

Immediately place plates on ice and wash cells twice with ice-cold PBS.

-

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved. [3]5. Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane. Confirm transfer efficiency by Ponceau S staining. [3]6. Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST). [3]7. Antibody Incubation:

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies specific for:

-

Phospho-VEGFR-2 (Tyr1175)

-

Total VEGFR-2

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-p44/42 MAPK (ERK1/2)

-

Total p44/42 MAPK (ERK1/2)

-

β-Actin or GAPDH (as a loading control)

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [3] * Wash again as in the previous step.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

-

Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the specific inhibitory effect.

D. Protocol 3: In Vitro Angiogenesis (Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (BME), such as Matrigel®. It is a key functional assay for evaluating pro- or anti-angiogenic compounds. [13] Principle: Endothelial cells, when plated on a BME matrix, will rapidly align and differentiate to form a network of tubes. Angiogenesis inhibitors will disrupt this process. [6] Workflow Diagram:

Caption: Workflow for the in vitro tube formation assay.

Detailed Methodology:

-

Plate Preparation:

-

Thaw BME (Matrigel®) on ice overnight. All pipette tips and plates must be pre-chilled to prevent premature gelation.

-

Using pre-cooled tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire surface is covered.

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

-

Cell Preparation and Seeding:

-

Harvest HUVECs and resuspend them in a small volume of low-serum medium (e.g., EBM-2 with 1% FBS).

-

Prepare cell suspensions containing the desired concentrations of this compound or vehicle control.

-

Carefully add 100 µL of the cell suspension (10,000-20,000 cells) to each BME-coated well. Do not disturb the gel layer. [13]3. Incubation: Incubate the plate at 37°C for 6-18 hours. Monitor tube formation periodically under a microscope. Peak tube formation typically occurs within this window. [6]4. Imaging:

-

Capture images of the tube network in each well using a phase-contrast microscope at 4x or 10x magnification.

-

For enhanced visualization, cells can be stained with a fluorescent dye like Calcein AM prior to imaging.

-

-

Quantification:

-

Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Quantify key parameters such as:

-

Total tube length

-

Number of nodes/junctions

-

Number of meshes/loops

-

-

Compare the results from compound-treated wells to the vehicle control to determine the percentage of inhibition.

-

IV. Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for characterizing the biological activity of this compound in cell culture. By systematically evaluating its effects on cell viability, target-specific signal transduction, and a key functional endpoint like angiogenesis, researchers can effectively determine its potential as a VEGFR-2 inhibitor. The causality-driven experimental design, from basic cytotoxicity to mechanistic and functional assays, ensures a comprehensive and self-validating investigation. Further studies could involve assessing its selectivity against a panel of other kinases and validating its efficacy in more complex in vitro models, such as 3D spheroids, before advancing to in vivo studies.

V. References

-

Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. (2021). MDPI. Available at: [Link]

-

Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (2020). PubMed. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Available at: [Link]

-

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Available at: [Link]

-

MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

-

VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). PMC - NIH. Available at: [Link]

-

Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. (2009). PubMed. Available at: [Link]

-

Endothelial cell tube formation assay (in vitro angiogenesis assay). PromoCell. Available at: [Link]

-

Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. (2012). PMC - NIH. Available at: [Link]

-

VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). PMC - NIH. Available at: [Link]

-

Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D. (2023). ibidi. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. | Semantic Scholar [semanticscholar.org]

- 9. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. VEGFR inhibitor [otavachemicals.com]

- 13. mdpi.com [mdpi.com]

Application and Protocol Guide for Assessing Cellular Viability in Response to 2-Amino-6,7-dimethoxyquinoline-3-carboxamide

Authored by: Senior Application Scientist

Introduction: The Critical Role of Cell Viability Assays in Drug Discovery

The assessment of cell viability is a cornerstone of modern drug discovery and development. It provides crucial insights into how a test compound affects cell proliferation and cytotoxicity. Quinoline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer properties. Compounds such as 2-amino-7-amide quinazoline derivatives and 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles have been investigated as potent inhibitors of signaling pathways crucial for cancer cell growth.[1][2] Therefore, accurately determining the effect of novel quinoline derivatives, such as 2-Amino-6,7-dimethoxyquinoline-3-carboxamide, on cell viability is a critical step in evaluating their therapeutic potential.

This comprehensive guide provides detailed protocols for three robust and widely used cell viability assays: the MTT, Resazurin, and ATP-based assays. These methods are well-suited for determining the cytotoxic or cytostatic effects of this compound in a variety of cell lines. The selection of a particular assay can depend on the specific research question, cell type, and available equipment. This guide will delve into the principles behind each assay, provide step-by-step protocols, and offer insights into data interpretation and best practices to ensure the generation of reliable and reproducible results.

The MTT Assay: A Classic Colorimetric Method for Assessing Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[3] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[4][5]

Scientific Principle

Viable cells with active mitochondrial respiration possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the MTT reagent.[3] This enzymatic conversion results in the formation of insoluble purple formazan crystals within the cells.[3] These crystals are then solubilized using a suitable solvent, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[5]

Experimental Workflow: MTT Assay

Caption: Workflow of the MTT cell viability assay.

Detailed Protocol for MTT Assay

Materials:

-

This compound (test compound)

-

MTT solution (5 mg/mL in sterile PBS)[4]

-

Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution)[6]

-

96-well clear flat-bottom plates

-

Adherent or suspension cells

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).[4]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5][6]

-

Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[5] During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For adherent cells, this can be done by aspiration. For suspension cells, centrifugation of the plate may be necessary. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6]

-

Absorbance Measurement: Incubate the plate for an additional 4 hours at 37°C or until the formazan crystals are completely dissolved.[6] Mix gently by pipetting up and down. Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

The Resazurin Assay: A Fluorescent Method for Assessing Cell Viability

The Resazurin assay, also known as the AlamarBlue® assay, is a sensitive and straightforward fluorescent method for quantifying cell viability.[7] The assay utilizes the blue, non-fluorescent dye resazurin, which is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[7][8][9] The fluorescence intensity is directly proportional to the number of viable cells.

Scientific Principle

The reduction of resazurin to resorufin is mediated by various dehydrogenase and reductase enzymes present in the cytoplasm and mitochondria of viable cells.[7] This conversion results in a significant change in the optical properties of the dye, from non-fluorescent to fluorescent, which can be easily quantified using a fluorometer. The Resazurin assay is generally considered more sensitive than tetrazolium-based assays like MTT.[7][8]

Experimental Workflow: Resazurin Assay

Caption: Workflow of the Resazurin cell viability assay.

Detailed Protocol for Resazurin Assay

Materials:

-

This compound (test compound)

-

Resazurin sodium salt

-

Sterile DPBS (pH 7.4)

-

96-well opaque-walled plates (to minimize background fluorescence)

-

Adherent or suspension cells

-

Complete cell culture medium

-

Multichannel pipette

-

Microplate fluorometer

Procedure:

-

Reagent Preparation: Prepare a 0.15 mg/mL resazurin solution in DPBS and filter-sterilize it. Store protected from light at 4°C for frequent use or at -20°C for long-term storage.[8]

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at an optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the compound dilutions to the respective wells, including appropriate controls.

-

Incubation: Incubate the plate for the desired exposure period at 37°C in a 5% CO2 incubator.

-

Resazurin Addition: Add 20 µL of the resazurin solution to each well.[8]

-

Incubation for Reduction: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[8] The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 560 nm and an emission wavelength of 590 nm.[8]

The ATP-Based Assay: A Luminescent Method for Quantifying Viable Cells

ATP (adenosine triphosphate) is the primary energy currency of all living cells, and its intracellular concentration is tightly regulated. Upon cell death, the synthesis of ATP ceases, and the existing ATP is rapidly degraded by ATPases.[10] Therefore, the amount of ATP in a cell population is a direct indicator of the number of metabolically active, viable cells.[10][11][12]

Scientific Principle

Bioluminescent ATP assays utilize the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in the presence of ATP to produce oxyluciferin, AMP, and light.[10][12] The emitted light is proportional to the ATP concentration and, consequently, the number of viable cells.[11][13] These assays are known for their high sensitivity, broad dynamic range, and simple "add-mix-read" format.[10][13][14]

Experimental Workflow: ATP-Based Assay

Caption: Workflow of the ATP-based cell viability assay.

Detailed Protocol for ATP-Based Assay

Materials:

-

This compound (test compound)

-

Commercially available ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

-

96-well opaque-walled plates

-

Adherent or suspension cells

-

Complete cell culture medium

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at an optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare and add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate for the desired exposure period at 37°C in a 5% CO2 incubator.

-

Plate Equilibration: After incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.[5]

-

Reagent Addition: Prepare the ATP assay reagent according to the manufacturer's instructions. Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5]

-

Cell Lysis and Signal Stabilization: Mix the contents of the wells on a plate shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation

The data obtained from these assays can be used to determine the effect of this compound on cell viability. The results are typically expressed as a percentage of the viability of the untreated control cells. A dose-response curve can be generated by plotting the percentage of cell viability against the concentration of the test compound. From this curve, the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.

Example Data Presentation:

The following table illustrates how the cytotoxic effects of different hypothetical quinoline derivatives could be presented.

| Compound | Cell Line | Assay | IC50 (µM)[15] |

| This compound | MCF-7 | MTT | Hypothetical |

| Compound X | THP-1 | WST-1 | 2.5 |

| Compound Y | 3T3-L1 | WST-1 | > 10 |

Note: The IC50 values for Compounds X and Y are illustrative and based on data for other compounds reported in the literature.[15]

Trustworthiness and Self-Validating Systems

To ensure the reliability of the results, it is crucial to incorporate proper controls in each experiment. These should include:

-

Untreated Control: Cells cultured in medium without the test compound. This represents 100% viability.

-

Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compound. This control is essential to rule out any cytotoxic effects of the solvent itself.

-

Blank Control: Wells containing only culture medium and the assay reagent. This is used to subtract the background signal.[4]

-

Positive Control: A known cytotoxic agent to confirm that the assay is working correctly.

Furthermore, performing preliminary experiments to determine the optimal cell seeding density and assay incubation time for each cell line is critical for generating accurate and reproducible data.[7][16]

Conclusion

The MTT, Resazurin, and ATP-based assays are powerful tools for assessing the effects of novel compounds like this compound on cell viability. By understanding the principles behind each assay and following the detailed protocols provided in this guide, researchers can generate high-quality data to advance their drug discovery efforts. The choice of assay will depend on the specific experimental needs, but all three methods, when performed with appropriate controls, provide a reliable means of quantifying cellular responses to therapeutic candidates.

References

-

National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

-

Creative Bioarray (n.d.). Resazurin Assay Protocol. Available at: [Link]

-

Lushchak, V. I., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC. Available at: [Link]

-

Provost, J. & Wallert, M. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

-

protocols.io (2018). Resazurin viability assay for human primary T cells in 96-well format. Available at: [Link]

-

Scribd (n.d.). MTT Assay Protocol for Lab Use. Available at: [Link]

-

RE-Place (n.d.). ATP cell viability assay. Available at: [Link]

-

Creative Bioarray (n.d.). ATP Cell Viability Assay. Available at: [Link]

-

MDPI (n.d.). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Available at: [Link]

-

ResearchGate (n.d.). Effect of compounds 2, 3, and 6 on cell proliferation and viability in.... Available at: [Link]

-

National Center for Biotechnology Information (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link]

-

PubMed (2025). Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. Available at: [Link]

-

PubMed (n.d.). Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. Available at: [Link]

-

PubMed (2023). Assessment and comparison of viability assays for cellular products. Available at: [Link]

-

PubMed (2016). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors.... Available at: [Link]

-

Cell Biolabs, Inc. (n.d.). Cell Viability and Cytotoxicity Assay. Available at: [Link]

-

PubMed (n.d.). 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. Available at: [Link]

Sources

- 1. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ATP Assays | What is an ATP Assay? [worldwide.promega.com]

- 11. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. ATP cell viability assay | RE-Place [re-place.be]

- 14. biotium.com [biotium.com]

- 15. researchgate.net [researchgate.net]

- 16. biotium.com [biotium.com]

Application Notes & Protocols: Characterizing the Anti-proliferative Effects of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide Derivatives

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a highly privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2] In oncology, quinoline derivatives have been extensively investigated for their potential as anti-cancer agents, acting through diverse mechanisms such as DNA intercalation, inhibition of topoisomerases, and modulation of critical signaling pathways.[1][3][4] The incorporation of a carboxamide linkage has been shown to be an effective strategy for enhancing the anti-cancer potency of these frameworks.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of a specific subclass: 2-Amino-6,7-dimethoxyquinoline-3-carboxamide derivatives . These compounds are of interest due to their structural similarity to other kinase inhibitors. This guide offers a logical workflow, from initial cytotoxicity screening to in-depth mechanistic studies, to elucidate their anti-proliferative properties. The protocols herein are designed to be robust and self-validating, providing a solid foundation for evaluating novel chemical entities in this class.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on structure-activity relationship (SAR) analyses of related quinoline and quinazoline compounds, a primary hypothesized mechanism of action is the inhibition of protein kinases that are critical for cancer cell survival and proliferation.[1][4][5] Many quinoline derivatives function as ATP-competitive inhibitors of kinases within key oncogenic pathways, such as the PI3K/Akt/mTOR and PDGFR signaling cascades.[3][6] Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis.[3][4]

The following diagram illustrates a potential point of intervention for a this compound derivative within the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.

Caption: Logical progression for characterizing novel anti-proliferative agents.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Screening

Principle: Cell viability assays are foundational for determining the cytotoxic potential of a compound. [7]Assays like the MTT or CellTiter-Glo® are used to quantify the number of viable cells in a population after treatment. [8][9]These methods rely on measuring metabolic activity, which serves as a proxy for cell viability. [10]The goal is to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Materials:

-

Selected cancer cell lines (e.g., MCF-7, K-562)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well clear-bottom cell culture plates

-

This compound derivative (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multi-channel pipette

-

Microplate reader (absorbance or luminescence)

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Expertise Note: The seeding density is critical; it should allow for logarithmic growth during the experiment without reaching confluency in the control wells. Optimization for each cell line is recommended. [11] * Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a serial dilution of the quinoline derivative in complete medium. A typical concentration range might be 0.01 µM to 100 µM.

-

Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-cell" blank control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control).

-

Incubate for 48-72 hours at 37°C, 5% CO2.

-

-

MTT Assay Protocol:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate. [9] * Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell" blank from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

-

-

Plot the % Viability against the log-transformed compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value. [8]

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol determines the effect of the compound on cell cycle progression. Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. By measuring the fluorescence intensity of PI in permeabilized cells using a flow cytometer, one can quantify the DNA content and thus determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests a cell cycle arrest.

Materials:

-

6-well cell culture plates

-

Compound at a pre-determined concentration (e.g., 1x or 2x IC50)

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol

-

RNase A (DNase-free, 100 µg/mL) [12]* Propidium Iodide (PI) staining solution (50 µg/mL in PBS) [13]* Flow cytometer

Step-by-Step Methodology:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the quinoline derivative (at IC50) and a vehicle control for 24-48 hours.

-

Harvest both adherent and floating cells to ensure the entire population, including apoptotic cells, is collected. Centrifuge at 300 x g for 5 minutes.

-

-

Fixation:

-

Wash the cell pellet once with 1 mL of cold PBS.

-

Resuspend the pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition prevents cell clumping.

-

Trustworthiness Note: Fixation permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA. Cells can be stored in ethanol at -20°C for several weeks. [14] * Incubate at 4°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the pellet with 1 mL of PBS to remove residual ethanol.

-

Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Expertise Note: RNase A treatment is essential to degrade any double-stranded RNA, as PI can also bind to it, which would otherwise interfere with accurate DNA content measurement. [15] * Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Acquisition and Analysis:

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Gate the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and a pulse width vs. pulse area plot to exclude doublets. [12][15] * Generate a histogram of PI fluorescence (e.g., FL2-A). The histogram will show distinct peaks corresponding to G0/G1 (2n DNA content), G2/M (4n DNA content), and the S phase (intermediate DNA content).

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase. [12][13]

-

Protocol 3: Apoptosis Detection by Western Blot Analysis

Principle: Apoptosis is a form of programmed cell death executed by a family of proteases called caspases. [16]Western blotting is a powerful technique to detect the activation of apoptosis by monitoring the cleavage of key proteins. [17]The cleavage of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3) from their inactive pro-forms into smaller, active fragments is a hallmark of apoptosis. [16]Cleavage of downstream substrates like Poly (ADP-ribose) polymerase (PARP) provides further confirmation. [17] Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Step-by-Step Methodology:

-

Protein Extraction:

-

Treat cells in a culture dish with the quinoline derivative (IC50) and a vehicle control.

-

After the treatment period, wash cells with ice-cold PBS and lyse them by adding cold lysis buffer.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading of protein for each sample.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. * Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3) diluted in blocking buffer, typically overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the resulting bands. An increase in the signal for cleaved Caspase-3 or cleaved PARP in treated samples compared to the control indicates apoptosis induction. Use β-actin as a loading control to normalize the data.

-

Data Presentation and Interpretation

Summarizing quantitative data in a clear, tabular format is crucial for comparison and interpretation.

Table 1: Summary of Anti-proliferative Effects of Compound XYZ

| Assay | Cell Line | Parameter | Vehicle Control | Compound XYZ (IC50) |

| Cell Viability | MCF-7 | IC50 (µM) | N/A | 5.2 |

| K-562 | IC50 (µM) | N/A | 2.8 | |

| Cell Cycle | K-562 (24h) | % G0/G1 Phase | 55% | 25% |

| % S Phase | 30% | 15% | ||

| % G2/M Phase | 15% | 60% | ||

| Apoptosis | K-562 (48h) | Cleaved PARP / β-actin | 1.0 | 4.5 (Fold Change) |

| Cleaved Caspase-3 / β-actin | 1.0 | 6.2 (Fold Change) |

Interpretation: The data presented in Table 1 for the hypothetical "Compound XYZ" would suggest a potent anti-proliferative effect, particularly in the K-562 cell line (IC50 = 2.8 µM). The cell cycle analysis indicates a significant accumulation of cells in the G2/M phase, suggesting a G2/M arrest. Furthermore, the strong increase in cleaved PARP and cleaved Caspase-3 levels after 48 hours is compelling evidence that the compound's ultimate mechanism of cell death is the induction of apoptosis, likely following the cell cycle arrest.

References

- Apoptosis western blot guide. Abcam.

- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

- Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.

- Assaying cell cycle st

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry.

- Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.

- Cell Cycle Analysis by DNA Content - Protocols. UC San Diego Moores Cancer Center.

- Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- Application Notes and Protocols: Western Blot Analysis of Apoptosis-Related Proteins Following Triphendiol Tre

- Application Notes: Cell Viability Assays for Anticancer Thiourea Deriv

- Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the

- Cell viability assays. Abcam.

- Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.

- Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Semantic Scholar.

- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel

- Determination of Caspase Activ

- 2-Aminoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line acting through PDGFR inhibition.

- Apoptosis markers western blot. Sigma-Aldrich.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen.

- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer

- Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer

Sources

- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 4. ijmphs.com [ijmphs.com]

- 5. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. noblelifesci.com [noblelifesci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cell viability assays | Abcam [abcam.com]

- 11. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]

- 12. wp.uthscsa.edu [wp.uthscsa.edu]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Note & Protocols: Flow Cytometry Analysis of Cells Treated with 2-Amino-6,7-dimethoxyquinoline-3-carboxamide (ADQC)

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to characterize the cellular effects of 2-Amino-6,7-dimethoxyquinoline-3-carboxamide (ADQC). While ADQC is a novel investigational compound, its quinoline-3-carboxamide core structure is found in various kinase inhibitors known to impact cell cycle progression and survival.[1][2][3] This guide is built upon the hypothesized mechanism that ADQC functions as a potent inhibitor of key cell cycle kinases, leading to cell cycle arrest and the induction of apoptosis. We present detailed, validated protocols for analyzing these two fundamental cellular processes: DNA content for cell cycle profiling and Annexin V/Propidium Iodide staining for the quantitative assessment of apoptosis. Each protocol is supplemented with technical insights, data interpretation guidelines, and troubleshooting advice to ensure robust and reproducible results.

Scientific Background & Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiproliferative and pro-apoptotic effects.[4][5] Several quinoline-3-carboxamide derivatives have been specifically investigated as inhibitors of protein kinases that are critical for cell cycle regulation and DNA damage response, such as ATM kinase.[1][2] Based on this precedent, we hypothesize that ADQC exerts its cytotoxic effects by targeting kinases essential for the G1-to-S phase transition, such as Cyclin-Dependent Kinase 2 (CDK2).

Inhibition of CDK2 would prevent the phosphorylation of key substrates required for DNA replication, leading to an accumulation of cells in the G1 phase of the cell cycle.[6] Prolonged cell cycle arrest can trigger the intrinsic apoptotic pathway, a form of programmed cell death.[4] Apoptosis is characterized by a series of morphological and biochemical events, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which serves as an "eat me" signal for phagocytes.[7][8]

Flow cytometry is an indispensable tool for dissecting these mechanisms at a single-cell level. By using specific fluorescent probes, we can quantitatively measure DNA content to determine the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M).[9][10] Concurrently, we can detect the hallmarks of apoptosis, such as PS externalization, providing a powerful dual-analysis of ADQC's cellular impact.[11]

Hypothesized Mechanism of Action of ADQC

The following diagram illustrates the proposed signaling pathway affected by ADQC, which forms the basis for the subsequent experimental designs.

Caption: Hypothesized mechanism of ADQC inducing G1 cell cycle arrest and subsequent apoptosis.

Application 1: Cell Cycle Analysis using Propidium Iodide

Principle: This assay quantifies the DNA content of individual cells. Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[9] The fluorescence intensity emitted from PI is directly proportional to the amount of DNA in a cell.[10] Cells in the G2 or M phase have twice the DNA content (4N) of cells in the G0 or G1 phase (2N), while cells undergoing DNA synthesis (S phase) have an intermediate amount of DNA.[12] Because PI also binds to double-stranded RNA, treatment with RNase is essential for accurate DNA content analysis.[9]

Detailed Step-by-Step Protocol

This protocol is optimized for a human cancer cell line (e.g., HeLa, Jurkat) cultured in a 6-well plate.

Materials:

-

Phosphate-Buffered Saline (PBS), cold

-

70% Ethanol, ice-cold

-

PI Staining Solution (100 µg/mL RNase A, 50 µg/mL Propidium Iodide in PBS)

-

Flow cytometry tubes (5 mL)

-

ADQC stock solution (e.g., 10 mM in DMSO)

Procedure:

-

Cell Seeding & Treatment: Seed 0.5 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of ADQC (e.g., 0, 1, 5, 10 µM) for 24 hours. Include a vehicle control (DMSO) at the highest volume used.

-

Cell Harvest:

-

Adherent cells: Aspirate the media, wash once with PBS, and detach cells using trypsin. Neutralize trypsin with complete media, transfer the cell suspension to a 15 mL conical tube, and centrifuge at 300 x g for 5 minutes.

-

Suspension cells: Transfer cells directly from the well to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

-

-

Washing: Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge at 300 x g for 5 minutes.

-

Fixation (Critical Step): Discard the supernatant. Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing the cell suspension at a low speed, add 4.5 mL of ice-cold 70% ethanol dropwise.[13] This slow addition is crucial to prevent cell clumping.

-

Incubation: Incubate the cells in ethanol for at least 2 hours at 4°C. For long-term storage, cells can be kept at -20°C for several weeks.

-

Staining: Pellet the fixed cells by centrifuging at 500 x g for 5 minutes. Decant the ethanol thoroughly. Wash the pellet once with 5 mL of PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.[14]

-

Incubation: Incubate the tubes in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples on a flow cytometer. PI is typically excited by a 488 nm or 561 nm laser and its emission is detected in the red channel (e.g., 610/20 nm bandpass filter).

Data Analysis and Expected Results

The data should be plotted as a histogram of PI fluorescence intensity. Use the flow cytometry software's cell cycle analysis model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Expected Outcome for ADQC Treatment: A time- and dose-dependent increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases, would support the hypothesis of a G1 cell cycle arrest.

| ADQC Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | Sub-G1 (Apoptosis) |

| 0 (Vehicle) | 45.2 ± 3.1 | 35.5 ± 2.5 | 19.3 ± 1.8 | 1.5 ± 0.4 |

| 1 | 58.9 ± 4.2 | 25.1 ± 2.9 | 16.0 ± 1.5 | 3.8 ± 0.9 |

| 5 | 75.6 ± 5.5 | 12.3 ± 1.8 | 12.1 ± 1.3 | 10.2 ± 2.1 |

| 10 | 82.1 ± 6.1 | 5.4 ± 1.1 | 12.5 ± 1.6 | 18.9 ± 3.3 |

| Table 1: Representative data showing the effect of ADQC on cell cycle distribution after 24 hours. |

Application 2: Apoptosis Detection using Annexin V & PI

Principle: This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.[16] Propidium Iodide (PI) is a membrane-impermeant DNA dye. It is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[17]

Detailed Step-by-Step Protocol

Materials:

-

Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[18]

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution

-

Flow cytometry tubes

Procedure:

-

Cell Seeding & Treatment: Follow the same procedure as in the cell cycle protocol (Step 1).

-

Cell Harvest: Harvest both floating (apoptotic) and adherent cells. Combine them in a single tube and centrifuge at 300 x g for 5 minutes.[19]

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. It is critical to use this specific buffer as Annexin V binding is calcium-dependent.[15]

-

Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the cell suspension.[18]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

-

Dilution & Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately on a flow cytometer. Do not wash the cells after staining. FITC is excited at 488 nm and detected in the green channel (e.g., 530/30 nm), while PI is detected in the red channel.

Data Analysis and Expected Results

The data is displayed as a two-parameter dot plot (FITC-Annexin V vs. PI). Quadrant gates are set based on unstained and single-stained controls.

-

Lower-Left (Q3): Viable cells (Annexin V- / PI-)

-

Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)

-

Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Expected Outcome for ADQC Treatment: A dose-dependent increase in the percentage of cells in the early (Q4) and late (Q2) apoptotic quadrants would confirm that ADQC induces programmed cell death.

| ADQC Conc. (µM) | Viable (Q3) % | Early Apoptotic (Q4) % | Late Apoptotic (Q2) % |

| 0 (Vehicle) | 94.1 ± 2.2 | 3.5 ± 0.8 | 1.8 ± 0.5 |

| 1 | 85.3 ± 3.1 | 9.8 ± 1.5 | 3.7 ± 0.9 |

| 5 | 62.7 ± 4.5 | 25.4 ± 3.3 | 10.1 ± 2.1 |

| 10 | 40.1 ± 5.1 | 38.2 ± 4.8 | 19.5 ± 3.7 |

| Table 2: Representative data showing the pro-apoptotic effect of ADQC after 24 hours. |

Experimental Workflow & Troubleshooting

Master Experimental Workflow

The diagram below outlines the complete workflow from cell preparation to final data analysis for characterizing ADQC.

Caption: A comprehensive workflow for ADQC cellular analysis using flow cytometry.

Technical Insights & Troubleshooting

-

Problem: High debris in flow cytometry plots.

-

Cause & Solution: Cells may have been over-trypsinized or handled too roughly. Reduce trypsin incubation time and pipette gently. Consider adding a DNAse I step after harvesting to reduce clumping from released DNA.

-

-

Problem: Cell cycle histogram has a wide G1 peak (high CV).

-

Problem: High percentage of PI-positive cells in the Annexin V assay control group.

-

Cause & Solution: This indicates poor cell health or membrane damage during harvesting. Ensure cells are not overgrown before treatment and handle them gently during washing steps. Use fresh buffers.

-

-

Problem: No clear separation between apoptotic and viable populations.

-

Cause & Solution: The incubation time or drug concentration may be suboptimal. Perform a time-course (e.g., 12, 24, 48h) and a more detailed dose-response experiment to find the optimal window for detecting apoptosis. Also, ensure the Annexin V Binding Buffer contains calcium.[18]

-

Conclusion

The protocols detailed in this application note provide a robust framework for investigating the cellular effects of this compound (ADQC) or similar novel compounds. By combining cell cycle analysis with apoptosis detection, researchers can efficiently determine a compound's primary mechanism of action, confirming G1 arrest and the induction of programmed cell death. These flow cytometry-based assays are essential tools in the drug discovery pipeline, offering quantitative, high-throughput data crucial for lead compound characterization and optimization.

References

-

Reutelingsperger, C. P. (2000). Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis. PubMed. Available at: [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

-

University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Available at: [Link]

-

Bio-protocol. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]

-

Koopman, G., et al. (1994). Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis. PubMed. Available at: [Link]

-

Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. Available at: [Link]

-

SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link]

-

Balasubramanian, K., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

-

Wang, X., et al. (2013). Detection of Apoptosis Based on the Interaction between Annexin V and Phosphatidylserine. ACS Publications. Available at: [Link]

-

Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. PubMed. Available at: [Link]

-

Liu, X., et al. (2009). Detection of Apoptosis Based on the Interaction between Annexin V and Phosphatidylserine. ACS Publications. Available at: [Link]

-

Sazer, S., & Ricard, J. (1993). Cell cycle analysis by flow cytometry: principles and applications. PubMed. Available at: [Link]

-

Darzynkiewicz, Z., et al. (2010). Analysis of Cellular DNA Content by Flow and Laser Scanning Cytometry. PMC. Available at: [Link]

-

Creative Biolabs. (n.d.). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Creative Biolabs. Available at: [Link]

-

JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. JoVE. Available at: [Link]

-

Ravi, P., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available at: [Link]

-

Creative Bioarray. (n.d.). DNA Content Analysis. Creative Bioarray. Available at: [Link]

-

ResearchGate. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate. Available at: [Link]

-

ResearchGate. (2020). Carboxamide Appended Quinoline Moieties as Potential Antiproliferative Agents, Apoptotic Inducers and Pim-1 Kinase Inhibitors. ResearchGate. Available at: [Link]

-

Singh, R., et al. (2022). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Available at: [Link]

-

Bentham Science. (2022). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. Available at: [Link]

-